Cas no 71821-27-7 (1H-Imidazole,1-[2-[[2-[(4-chlorophenyl)thio]ethyl]thio]-2-(2,4-dichlorophenyl)ethyl]-)

1H-Imidazole,1-[2-[[2-[(4-chlorophenyl)thio]ethyl]thio]-2-(2,4-dichlorophenyl)ethyl]- structure
71821-27-7 structure
Product Name:1H-Imidazole,1-[2-[[2-[(4-chlorophenyl)thio]ethyl]thio]-2-(2,4-dichlorophenyl)ethyl]-
Numero CAS:71821-27-7
MF:C19H17Cl3N2S2
MW:443.840678930283
CID:572612
PubChem ID:3054921
Update Time:2025-04-19

1H-Imidazole,1-[2-[[2-[(4-chlorophenyl)thio]ethyl]thio]-2-(2,4-dichlorophenyl)ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole,1-[2-[[2-[(4-chlorophenyl)thio]ethyl]thio]-2-(2,4-dichlorophenyl)ethyl]-
    • 1-(2-((2-((4-Chlorophenyl)thio)ethyl)thio)-2-(2,4-dichlorophenyl)ethyl )-1H-imidazole
    • 1-[2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole
    • 1-beta-(4-Chlorphenylthioaethylthio-2,4-dichlorphenaethyl)-imidazol
    • 1-beta-(4-Chlorphenylthioaethylthio-2,4-dichlorphenaethyl)-imidazol [German]
    • 1H-Imidazole, 1-(2-((2-((4-chlorophenyl)thio)ethyl)thio)-2-(2,4-dichlorophenyl)ethyl)-
    • 71821-27-7
    • 1-(2-((2-((4-Chlorophenyl)thio)ethyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
    • 1-[2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}sulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
    • DTXSID70992504
    • Inchi: 1S/C19H17Cl3N2S2/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22/h1-8,11,13,19H,9-10,12H2
    • Chiave InChI: XMQJIUNJTNTGCX-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C=CC=1C(CN1C=NC=C1)SCCSC1C=CC(=CC=1)Cl)Cl

Proprietà calcolate

  • Massa esatta: 441.99021
  • Massa monoisotopica: 441.99
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 410
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 68.4Ų

Proprietà sperimentali

  • Densità: 1.36
  • Punto di ebollizione: 611.8°C at 760 mmHg
  • Punto di infiammabilità: 323.8°C
  • Indice di rifrazione: 1.651
  • PSA: 17.82
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.